5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide
Overview
Description
5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a naphthalene moiety, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the naphthalene moiety through a Friedel-Crafts acylation reaction. The chloro substituent is then added via a halogenation reaction. The final step involves the formation of the carboxamide group through an amidation reaction, using reagents such as thionyl chloride and ammonia under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthalene moiety can be reduced to form dihydronaphthalene derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydronaphthalene derivatives, and various substituted thiophenes, depending on the specific reagents and conditions used .
Scientific Research Applications
5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a ligand for various biological targets.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, depending on its structure and the biological context. The compound may bind to membrane-bound receptors, initiating a cascade of intracellular signaling pathways that result in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-furanecarboxamide
- 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyridinecarboxamide
Uniqueness
Compared to similar compounds, 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide exhibits unique properties due to the presence of the thiophene ring, which imparts distinct electronic and steric characteristics. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
5-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-14-9-8-13(19-14)15(18)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,8-9,12H,3,5,7H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIKAPMGOPBXNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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